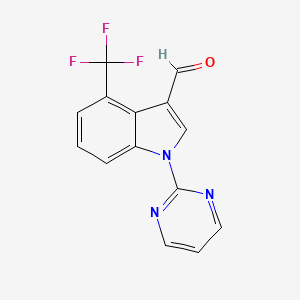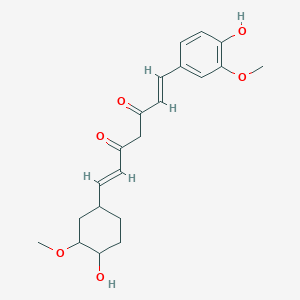![molecular formula C8H14N2O B13931968 2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound that features both an oxetane and a diazaspiroheptane ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under basic conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide, followed by deprotection steps to yield the desired spiro compound . The reaction conditions often include the use of potassium hydroxide in ethanol for cyclization and magnesium turnings in methanol for deprotection .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of these processes can be challenging due to the need for efficient removal of by-products and the stability of the final product . Improvements in the synthesis, such as the use of sulfonic acid salts, have been made to enhance the stability and solubility of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DMAPO, reducing agents, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Applications De Recherche Scientifique
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The oxetane ring can participate in binding interactions with enzymes and receptors, while the diazaspiroheptane moiety can modulate the compound’s overall activity . These interactions can lead to various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A similar spirocyclic compound with comparable structural features.
2-Azaspiro[3.3]heptane: Another related compound used in medicinal chemistry.
Uniqueness
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane is unique due to the presence of both an oxetane and a diazaspiroheptane ring system. This combination provides distinct chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(oxetan-3-yl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C8H14N2O/c1-7(2-11-1)10-5-8(6-10)3-9-4-8/h7,9H,1-6H2 |
Clé InChI |
KKEQSUJSKHUNPR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)N2CC3(C2)CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)





![1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester](/img/structure/B13931934.png)






